MK-2894

EP4 antagonist binding affinity receptor pharmacology

Researchers studying EP4 pathways face confounding data from non-selective ligands or metabolic instability of acylsulfonamide antagonists. MK-2894 solves this as a 2nd-gen EP4 antagonist with a carboxylic acid scaffold for enhanced in vivo stability. Standardized analytical data and multi-vendor sourcing ensure reliable procurement. • Ki = 0.56 nM (23-fold > grapiprant) with minimal EP1/EP2/EP3 cross-reactivity • ED50 = 0.02 mg/kg/day in rat AIA model; favorable GI tolerability vs NSAIDs • Multi-species PK: oral bioavailability 21-32% (mouse, rat, dog)

Molecular Formula C25H22F3NO3S
Molecular Weight 473.5 g/mol
CAS No. 1006036-87-8
Cat. No. B1662794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-2894
CAS1006036-87-8
Synonyms4-(1-(((2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)-3-thienyl)carbonyl)amino)cyclopropyl)benzoic acid
MF-482
Molecular FormulaC25H22F3NO3S
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32)
InChIKeyQJZQFVRFJCGDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK-2894 Technical Data Sheet


MK-2894 (4-{1-[({2,5-Dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid) is a second-generation, non-acylsulfonamide EP4 receptor antagonist developed by Merck Frosst [1]. It is characterized as a high-affinity (Ki = 0.56 nM), orally active, and highly selective full antagonist of the human prostaglandin E2 receptor subtype 4 (EP4) . The compound features a carboxylic acid moiety designed to circumvent the hydrolytic instability associated with earlier acylsulfonamide-based EP4 antagonists [2].

Why MK-2894 Cannot Be Substituted


Despite sharing a common molecular target, EP4 antagonists exhibit profound divergence in binding affinity, selectivity, and pharmacokinetic (PK) behavior that precludes interchangeable use in research. MK-2894, as a second-generation agent, demonstrates a Ki of 0.56 nM [1], representing an approximately 23-fold higher affinity for the human EP4 receptor compared to the first-generation compound grapiprant (Ki = 13 nM) [2]. Furthermore, MK-2894 belongs to a structural class in which a metabolically labile acylsulfonamide moiety was intentionally replaced with a carboxylic acid to enhance in vivo stability [3]. This chemical modification, coupled with a favorable multi-species PK profile—including oral bioavailability ranging from 21% to 32% across mouse, rat, and dog —establishes a distinct pharmacological fingerprint. Substitution with a less potent or less selective analog could significantly alter study outcomes, particularly in dose-response, efficacy, and toxicology assessments.

MK-2894 Comparative Evidence Profile


EP4 Binding Affinity vs. Grapiprant

MK-2894 demonstrates superior binding affinity for the human EP4 receptor when compared to the first-generation EP4 antagonist grapiprant. In radioligand binding assays using human EP4 receptor preparations, MK-2894 exhibits a Ki of 0.56 nM [1]. In contrast, grapiprant (CJ-023423) has a reported Ki of 13 ± 4 nM against the human EP4 receptor under comparable assay conditions [2].

EP4 antagonist binding affinity receptor pharmacology pain research

EP4 Binding Affinity vs. MF-766

Within the second-generation EP4 antagonist class developed at Merck Frosst, the indole-based analog MF-766 demonstrates higher binding affinity than the thiophene-based MK-2894. MK-2894 exhibits a Ki of 0.56 nM for the human EP4 receptor [1], while MF-766 has a reported Ki of 0.23 nM [2]. Both compounds represent significant improvements over first-generation antagonists.

EP4 antagonist binding affinity second-generation structural analog

EP4 Subtype Selectivity Profile

MK-2894 is characterized as a highly selective EP4 antagonist. In radioligand binding assays using membranes prepared from HEK 293 cells overexpressing human EP1, EP2, EP3, and EP4 receptors, MK-2894 demonstrates a Ki of 0.56 nM for the EP4 receptor and exhibits minimal affinity for EP1, EP2, and EP3 receptors [1]. Quantitative data for other subtypes is not specified in the available abstract, but the compound is explicitly noted for its high selectivity [1]. Comparative selectivity data for grapiprant or other analogs against the full EP receptor panel in the same assay is not available from the current sources.

EP4 antagonist receptor selectivity off-target prostanoid

In Vivo GI Tolerability vs. Indomethacin

MK-2894 demonstrates a favorable gastrointestinal (GI) tolerability profile in rats when compared to the conventional non-steroidal anti-inflammatory drug (NSAID) indomethacin [1]. While the abstract does not provide the specific quantitative metric (e.g., ulcer index score), it explicitly states that MK-2894 'shows favorable GI tolerability profile in rats when compared to traditional NSAID indomethacin' [1]. This represents a class-level advantage of selective EP4 antagonism over broad cyclooxygenase inhibition, as EP4 blockade targets a downstream inflammatory pathway while sparing the COX-1-mediated gastroprotective prostaglandin synthesis that is suppressed by NSAIDs.

EP4 antagonist GI safety in vivo preclinical toxicity

Multi-Species Oral Bioavailability

MK-2894 exhibits a favorable and well-characterized pharmacokinetic profile across multiple preclinical species. Following oral administration of MK-2894 sodium salt, the compound demonstrates moderate bioavailability (F) of 21% in mice, 29% in rats, and 32% in dogs . These values were derived from studies using oral doses of 20 mg/kg for mice and rats, and 5 mg/kg for dogs, with corresponding intravenous doses of 5 mg/kg (mice and rats) and 1 mg/kg (dogs) . Additional PK parameters, including clearance (CL), volume of distribution (Vdss), elimination half-life (T1/2), and maximum plasma concentration (Cmax), are also available for each species . Comparative bioavailability data for other EP4 antagonists like grapiprant or MF-766 is not consolidated in the current sources.

EP4 antagonist pharmacokinetics bioavailability in vivo ADME

Efficacy in Rat AIA Model

MK-2894 demonstrates potent anti-inflammatory activity in the rat adjuvant-induced arthritis (AIA) model, a standard preclinical model for rheumatoid arthritis. Oral administration of MK-2894 sodium salt (0.1-10 mg/kg) for 5 days inhibited chronic paw swelling in a dose-dependent manner, with an ED50 value of 0.02 mg/kg/day . Complete inhibition of secondary paw swelling was achieved at an ED100 of 0.1 mg/kg/day, which corresponded to a plasma concentration of 4 nM measured 24 hours after the final dose . The J Med Chem paper also confirms 'potent anti-inflammatory activity in several animal models of pain/inflammation' [1].

EP4 antagonist in vivo efficacy arthritis inflammation pain

MK-2894 Preclinical Applications


Inflammatory Arthritis and Pain Models

MK-2894 is ideally suited for in vivo studies of chronic inflammatory conditions such as rheumatoid arthritis. The compound has demonstrated potent, dose-dependent efficacy in the rat adjuvant-induced arthritis (AIA) model, with an ED50 of 0.02 mg/kg/day and an ED100 of 0.1 mg/kg/day for inhibiting secondary paw swelling . Its favorable GI tolerability profile relative to NSAIDs [1] makes it a preferred tool for long-term dosing studies where confounding GI toxicity could otherwise compromise experimental integrity. Researchers can use these established in vivo benchmarks to design efficacy studies with confidence.

EP4-Specific Signaling Dissection

For investigators seeking to isolate and study EP4 receptor-mediated pathways without crosstalk from other prostanoid receptors, MK-2894 offers a high degree of selectivity. It demonstrates a Ki of 0.56 nM for EP4 and shows minimal binding to EP1, EP2, and EP3 receptors in radioligand binding assays [2]. This selectivity profile, combined with its high affinity, makes MK-2894 a precise pharmacological tool for in vitro cellular assays (e.g., cAMP accumulation, cell migration) where unambiguous attribution of effects to EP4 antagonism is required.

ADME & PK/PD Modeling

MK-2894's well-characterized pharmacokinetic profile across mouse, rat, and dog provides a robust foundation for PK/PD modeling. With documented oral bioavailability values (21% in mouse, 29% in rat, 32% in dog), clearance rates, and half-lives , researchers can confidently extrapolate dosing regimens and predict plasma exposures for a variety of in vivo study designs. This data transparency reduces the need for extensive preliminary PK characterization, accelerating the transition from in vitro to in vivo experimentation.

EP4 Antagonist Generation Comparison

As a well-defined second-generation EP4 antagonist, MK-2894 serves as a critical benchmark compound for evaluating novel EP4-targeting molecules. Its superior binding affinity (Ki = 0.56 nM) compared to the first-generation grapiprant (Ki = 13 nM) [3] and its distinct chemical structure (thiophene core with carboxylic acid) relative to other second-generation analogs like MF-766 (indole core, Ki = 0.23 nM) [4] position it as an essential control in structure-activity relationship (SAR) studies and head-to-head pharmacological comparisons. Its availability and established data package make it a reliable reference standard for the field.

Technical Documentation Hub

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